4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one 4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11472035
InChI: InChI=1S/C19H25N3O3/c1-14(2)18(24)20-8-10-21(11-9-20)19(25)15-12-17(23)22(13-15)16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3
SMILES: CC(C)C(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Molecular Formula: C19H25N3O3
Molecular Weight: 343.4 g/mol

4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one

CAS No.:

Cat. No.: VC11472035

Molecular Formula: C19H25N3O3

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one -

Specification

Molecular Formula C19H25N3O3
Molecular Weight 343.4 g/mol
IUPAC Name 4-[4-(2-methylpropanoyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
Standard InChI InChI=1S/C19H25N3O3/c1-14(2)18(24)20-8-10-21(11-9-20)19(25)15-12-17(23)22(13-15)16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3
Standard InChI Key VCXVUBUIWKTECO-UHFFFAOYSA-N
SMILES CC(C)C(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Canonical SMILES CC(C)C(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Introduction

4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds, specifically pyrrolidinone derivatives. This compound features a complex structure with a pyrrolidinone core, a phenyl group, and a piperazine moiety substituted with a 2-methylpropanoyl group. The presence of these functional groups suggests potential interactions with biological targets, making it of interest in medicinal chemistry.

Synthesis

The synthesis of 4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. Common methods include:

  • Step 1: Formation of the pyrrolidinone core.

  • Step 2: Introduction of the phenyl group.

  • Step 3: Incorporation of the piperazine moiety with the 2-methylpropanoyl substitution.

Technical details regarding specific reagents, reaction conditions, and yields are often found in patent literature and scientific publications focusing on synthetic methodologies for similar compounds.

Potential Applications

This compound is primarily of interest in medicinal chemistry due to its potential therapeutic applications. Its structural features suggest it could be explored for:

  • Neurological Disorders: Due to its potential interaction with neurotransmitter systems.

  • Enzyme Inhibition: Targeting specific enzymes involved in metabolic pathways.

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
1-(4-Methoxyphenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-oneC18_{18}H24_{24}N2_{2}O3_{3}316.40Neurological Disorders, Enzyme Inhibition
1-(4-Fluorophenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-oneNot specifiedNot specifiedSimilar to above
4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-oneC19_{19}H24_{24}N2_{2}O3_{3} (inferred)Approximately 316.40Neurological Disorders, Enzyme Inhibition

Mechanism of Action

The mechanism of action for 4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is not fully elucidated but may involve modulation of neurotransmitter systems or enzyme inhibition due to its structural analogies with known pharmacophores. Potential mechanisms include:

  • Neurotransmitter Modulation: Interaction with receptors or transporters involved in neurotransmitter signaling.

  • Enzyme Inhibition: Binding to specific enzymes to modulate their activity.

Data supporting these mechanisms would typically come from pharmacological studies assessing binding affinities and functional outcomes in biological assays.

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